(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid
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Overview
Description
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxyacetophenone.
Amination: The ketone group of 5-fluoro-2-hydroxyacetophenone is converted to an amino group through reductive amination.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: 5-Fluoro-2-hydroxybenzaldehyde.
Reduction: 2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
Substitution: 2-Amino-2-(5-azido-2-hydroxyphenyl)acetic acid.
Scientific Research Applications
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator by binding to the active site of enzymes, thereby affecting their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloro-2-hydroxyphenyl)acetic acid
- 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
- 2-Amino-2-(5-iodo-2-hydroxyphenyl)acetic acid
Uniqueness
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Properties
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESPUPJJGMLKW-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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